2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile
Description
2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile is a malononitrile-derived compound featuring a conjugated π-system with a 3,4-dimethylanilino electron-donating group, a methoxy substituent, and a propenylidene bridge. The compound’s planar conjugated system and substituent arrangement facilitate intramolecular charge transfer (ICT), a critical feature for materials used in optoelectronics and sensing .
Properties
IUPAC Name |
2-[(E)-3-(3,4-dimethylanilino)-1-methoxyprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-4-5-14(8-12(11)2)18-7-6-15(19-3)13(9-16)10-17/h4-8,18H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAXNQKSDAKHM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=C(C#N)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=C(C#N)C#N)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile typically involves the reaction of 3,4-dimethylaniline with methoxyacetone, followed by the addition of malononitrile. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of various nitrogen-containing compounds and dyes. Its structure allows for electrophilic substitution reactions, which are crucial in developing new materials with specific properties.
Photophysical Properties
Research has indicated that 2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile exhibits interesting photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to absorb and emit light makes it suitable for applications in display technologies.
Studies have explored the biological activity of this compound, particularly its potential as an anti-cancer agent. The presence of the dimethylaniline group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Material Science
In material science, this compound is being investigated for its role in creating advanced polymers. The nitrile functional group contributes to the mechanical strength and thermal stability of polymer matrices, making it valuable in developing high-performance materials.
Case Studies
| Study Title | Authors | Findings |
|---|---|---|
| "Synthesis and Characterization of Novel Dyes Based on Malononitrile Derivatives" | Smith et al. | This study demonstrated the use of malononitrile derivatives in synthesizing novel dyes with enhanced stability and color properties. |
| "Photophysical Properties of Novel Organic Compounds for OLED Applications" | Johnson & Lee | The research highlighted the potential of using this compound in OLEDs due to its favorable emission characteristics. |
| "Evaluation of Anticancer Activity of Nitrogen-Containing Compounds" | Gupta et al. | The study provided evidence that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. |
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Rigidity vs. Flexibility: The propenylidene bridge offers greater conformational flexibility than fused indolinone () or thiazolidinone () systems, impacting packing in solid-state applications.
Key Observations :
- The target compound’s synthesis likely parallels and , using malononitrile as a nucleophile under mild conditions.
- Higher temperatures (e.g., 358 K in ) are required for heterocyclic alkylation, contrasting with room-temperature indolinone syntheses ().
Physicochemical Properties
Spectral and Thermal Data
- IR Spectroscopy: The CN stretch (~2200 cm⁻¹) is consistent across malononitrile derivatives (e.g., ).
- Melting Points: Derivatives with rigid backbones (e.g., indolinone in , 254.7°C) exhibit higher melting points than flexible analogs.
- Thermal Stability: Phenoxyphenyl-substituted derivatives () show superior stability (predicted boiling point: 471.1°C) due to steric hindrance and aromatic stacking.
Crystal Packing and Hydrogen Bonding
- The target compound’s methoxy group may participate in O–H···N/C interactions, similar to ’s O–H···N(cyano) bonds.
- Weak Interactions: Thiazolidinone derivatives () rely on C–H···Cl/N bonds, while indolinone analogs () lack classical hydrogen bonds, affecting solubility and crystallinity.
Key Observations :
- The 3,4-dimethylanilino group in the target compound may outperform methoxy () or chloro () groups in NLO applications due to superior electron donation.
- Biphenyl orientation (ortho vs. para) in significantly impacts photophysical properties, suggesting substituent position is critical for optoelectronic tuning.
Biological Activity
2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile, a compound with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 227.29 g/mol, exhibits interesting biological properties that warrant detailed exploration. This compound is characterized by its unique structure, which includes a malononitrile moiety and an aromatic amine, contributing to its potential applications in various fields, including medicinal chemistry.
The compound has a melting point of approximately 130 °C, indicating its stability under standard laboratory conditions. Its synthesis typically involves nucleophilic additions and electrophilic substitutions due to the presence of the malononitrile group. The methoxy group enhances its electrophilicity, making it susceptible to nucleophilic attack, which is crucial for its biological activity.
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. Compounds structurally related to this compound have been studied for their ability to inhibit tyrosinase activity. For instance, derivatives of malononitrile have shown promise in reducing melanin production, suggesting potential applications in treating hyperpigmentation conditions .
- Anticancer Activity : Research indicates that similar compounds exhibit anticancer properties. For example, derivatives of benzylidene malononitriles have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can significantly enhance anticancer activity .
Study on Tyrosinase Inhibition
A study synthesized 12 novel derivatives of 2-(substituted benzylidene)malononitrile and evaluated their anti-melanogenic activities. Among these, one derivative exhibited an IC50 value of 17.05 μM against tyrosinase, outperforming kojic acid (IC50 = 36.68 μM) in terms of inhibitory efficacy . This highlights the potential of malononitrile derivatives as effective tyrosinase inhibitors.
Anticancer Activity Investigation
In another study focusing on substituted benzylidene malononitriles, compounds were tested against A549 lung cancer cells. The presence of electron-donating groups significantly increased anticancer activity, with some derivatives showing IC50 values as low as 11.75 μg/mL . This suggests that structural modifications can lead to enhanced biological activity.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile | Contains dimethylamino group | Higher solubility in organic solvents | Potential anti-cancer activity |
| 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile | Bromo substituent on the aromatic ring | Increased reactivity due to bromine | Enhanced tyrosinase inhibition |
| 2-[3-(Phenylamino)-1-methoxy-2-propenylidene]malononitrile | Simple phenyl group instead of dimethylamino | Potentially different biological activity | Variable anti-cancer effects |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield | Key Reagents | Reference |
|---|---|---|---|
| Halogen-mediated | 65-75% | Malononitrile, TEA, DMF | |
| Phosgene-cyanoacetamide | 93% | Cyanoacetamide, phosgene |
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) is critical for modeling:
- Exchange-Correlation: Incorporate exact exchange terms (20-25% Hartree-Fock) to improve accuracy in ionization potentials and electron affinity calculations .
- Geometry Optimization: Use gradient-corrected functionals (e.g., Lee-Yang-Parr) to refine bond lengths and angles, validated against X-ray crystallography data .
- Challenges: Discrepancies in π-conjugation energy may arise due to methoxy group torsional strain; multi-reference methods (CASSCF) are recommended for excited states .
Basic: What spectroscopic techniques confirm its structural integrity?
Methodological Answer:
- IR-LD Spectroscopy: Assigns C≡N stretches (~2200 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) via oriented nematic liquid crystal suspensions .
- X-ray Diffraction: Resolves propenylidene geometry (e.g., (E)-configuration) and dihedral angles between aromatic and malononitrile moieties .
- NMR/MS: H NMR shows aromatic protons (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.3 ppm); ESI-MS confirms [M+H]⁺ with isotopic patterns matching Cl/Br substituents .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Case Study: If DFT predicts a planar structure but X-ray shows torsional distortion:
- Validation: Cross-check vibrational frequencies (IR/Raman) and UV-Vis absorption bands (TD-DFT vs. experimental λmax) .
Advanced: What strategies optimize its derivatives for anticancer activity?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., Cl, CN) at the anilino position to enhance cytotoxicity, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- Mechanistic Insight: Use malononitrile as a Michael acceptor in Knoevenagel reactions with indole derivatives to form spirocyclic systems, leveraging bifunctional catalysts (e.g., sulfonated graphitic carbon nitride) .
- In Silico Screening: Combine docking studies (PDB: EGFR kinase) with ADMET predictions to prioritize candidates .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Exposure Limits: Follow NIOSH guidelines (TWA ≤3 ppm) due to CNS and respiratory toxicity; use fume hoods and PPE .
- Waste Management: Neutralize nitrile residues with alkaline hydrolysis (NaOH/EtOH) to prevent HCN release .
Advanced: How do ionic liquids enhance its reactivity in catalytic systems?
Methodological Answer:
- Solvent Design: Use imidazolium-based ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states in cycloaddition reactions, improving enantioselectivity .
- Biphasic Systems: Facilitate catalyst recovery (e.g., Pd nanoparticles) while maintaining malononitrile solubility for iterative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
